molecular formula C19H24N2O3 B12867944 1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12867944
M. Wt: 328.4 g/mol
InChI Key: XNTXWCGQXPXDLY-UHFFFAOYSA-N
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Description

1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is typically introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Catalysts such as rhodium or iridium complexes can be used to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .

Comparison with Similar Compounds

Similar Compounds

    1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid: shares similarities with other piperidine and oxazole derivatives, such as:

Uniqueness

Its ability to undergo diverse chemical reactions and its potential as a versatile intermediate make it a valuable compound in various research fields .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-[[2-(3,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H24N2O3/c1-12-8-13(2)10-16(9-12)18-20-17(14(3)24-18)11-21-6-4-15(5-7-21)19(22)23/h8-10,15H,4-7,11H2,1-3H3,(H,22,23)

InChI Key

XNTXWCGQXPXDLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O)C

Origin of Product

United States

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